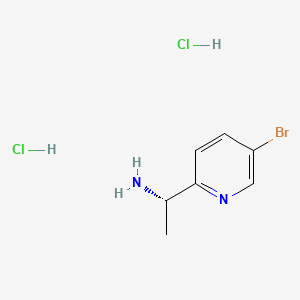

(S)-1-(5-Bromopyridin-2-yl)ethanamine dihydrochloride

描述

(S)-1-(5-Bromopyridin-2-yl)ethanamine dihydrochloride is a chemical compound that belongs to the class of substituted pyridines It is characterized by the presence of a bromine atom at the 5-position of the pyridine ring and an ethanamine group attached to the 2-position

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(5-Bromopyridin-2-yl)ethanamine dihydrochloride typically involves the bromination of 2-aminopyridine followed by the introduction of the ethanamine group. One common method includes the following steps:

Bromination: 2-Aminopyridine is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. This results in the formation of 5-bromo-2-aminopyridine.

Reductive Amination: The 5-bromo-2-aminopyridine is then subjected to reductive amination with acetaldehyde in the presence of a reducing agent like sodium cyanoborohydride. This step introduces the ethanamine group, yielding (S)-1-(5-Bromopyridin-2-yl)ethanamine.

Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

化学反应分析

Types of Reactions

(S)-1-(5-Bromopyridin-2-yl)ethanamine dihydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The ethanamine group can undergo oxidation to form corresponding imines or reduction to form primary amines.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.

Major Products Formed

Substitution Products: Various substituted pyridines depending on the nucleophile used.

Oxidation Products: Imines or nitriles.

Reduction Products: Primary amines.

Coupling Products: Biaryl compounds or other complex organic molecules.

科学研究应用

Scientific Research Applications

-

Pharmaceutical Development

- The unique structure of (S)-1-(5-Bromopyridin-2-yl)ethanamine dihydrochloride makes it a candidate for developing new therapeutic agents targeting various diseases. Its potential applications include:

- Anticancer Agents : Preliminary studies suggest that derivatives of this compound can inhibit cell proliferation in cancer cell lines, indicating potential as an anticancer drug.

- Neuropharmacology : Compounds with similar structures have shown agonist activity at serotonin receptors, which could be beneficial in treating mood disorders such as anxiety and depression.

- The unique structure of (S)-1-(5-Bromopyridin-2-yl)ethanamine dihydrochloride makes it a candidate for developing new therapeutic agents targeting various diseases. Its potential applications include:

-

Biological Activity

- The compound exhibits diverse biological activities, including:

- Antimicrobial Properties : It has demonstrated effectiveness against various bacterial strains, potentially disrupting bacterial cell wall synthesis or metabolic processes.

- Enzyme Inhibition : Research indicates that it may inhibit enzymes involved in critical metabolic pathways, thereby altering cellular functions.

- The compound exhibits diverse biological activities, including:

Table 1: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Table 2: Cytotoxicity of Related Compounds

| Compound | Cell Line Type | IC50 (µM) Value |

|---|---|---|

| 1-(5-Bromopyrazin-2-yl)urea | MCF-7 | 29.10 ± 0.18 |

| 1-(5-Bromopyrazin-2-yl)urea | HeLa | 32.84 ± 0.02 |

| 1-(5-Bromopyrazin-2-yl)urea | Jurkat | 41.07 ± 0.11 |

Case Studies

-

Anticancer Potential

- A study investigated the cytotoxic effects of compounds structurally related to this compound on various cancer cell lines, demonstrating significant inhibition of cell growth and induction of apoptosis . The findings suggest that this compound could serve as a scaffold for developing new anticancer therapies.

-

Neuropharmacological Effects

- Research on similar compounds indicated their efficacy in modulating serotonergic dysfunctions, suggesting that this compound could be beneficial for treating anxiety disorders and depression due to its potential action on serotonin receptors.

作用机制

The mechanism of action of (S)-1-(5-Bromopyridin-2-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and ethanamine group play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

相似化合物的比较

Similar Compounds

- (S)-1-(5-Chloropyridin-2-yl)ethanamine dihydrochloride

- (S)-1-(5-Fluoropyridin-2-yl)ethanamine dihydrochloride

- (S)-1-(5-Iodopyridin-2-yl)ethanamine dihydrochloride

Uniqueness

(S)-1-(5-Bromopyridin-2-yl)ethanamine dihydrochloride is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its chloro, fluoro, and iodo analogs. This uniqueness makes it valuable in specific chemical reactions and biological studies where bromine’s properties are advantageous.

生物活性

(S)-1-(5-Bromopyridin-2-yl)ethanamine dihydrochloride, a compound with the molecular formula C_7H_9BrN·2HCl, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological interactions, and potential therapeutic applications, supported by relevant data and research findings.

This compound is characterized by a brominated pyridine ring attached to an ethanamine group. The synthesis typically involves:

- Bromination of 2-Aminopyridine : The starting material undergoes bromination using agents like bromine or N-bromosuccinimide (NBS) in solvents such as acetic acid or dichloromethane to yield 5-bromo-2-aminopyridine.

- Reductive Amination : The brominated compound is then reacted with acetaldehyde in the presence of sodium cyanoborohydride to introduce the ethanamine moiety, resulting in the desired dihydrochloride salt.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes. The presence of the bromine atom enhances its binding affinity and modulates the activity of these targets, leading to diverse biological effects .

Pharmacological Applications

Research indicates that this compound may have applications in:

- Antimicrobial Activity : Similar compounds have shown potential antimicrobial properties, suggesting that this compound may exhibit similar effects.

- Enzyme Inhibition : It has been studied for its role as an enzyme inhibitor, particularly in pathways relevant to various diseases.

- Neuropharmacology : The compound's structure suggests potential interactions with neurotransmitter systems, which could be explored for therapeutic effects in neurodegenerative disorders .

Comparison of Biological Activity with Related Compounds

| Compound Name | Structure Type | Notable Properties |

|---|---|---|

| This compound | Brominated pyridine derivative | Potential enzyme inhibitor |

| 1-(4-Bromopyridin-2-YL)ethanamine | Brominated pyridine derivative | Antidepressant activity |

| 1-(5-Chloropyridin-2-YL)ethanamine | Chlorinated pyridine derivative | Antimicrobial properties |

| 1-(3-Pyridinyl)ethanamine | Unsubstituted pyridine | Broad-spectrum biological activity |

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound:

- Antimalarial Activity : Research on structurally similar compounds has shown promising results against Plasmodium species, indicating that this compound could be evaluated for similar antimalarial properties .

- Enzyme Interaction Studies : Studies focusing on enzyme inhibitors have highlighted the importance of substituents like bromine in enhancing binding capabilities, which could be crucial for developing therapeutic agents targeting specific diseases .

- Neuropharmacological Studies : Investigations into compounds with similar structures have revealed their potential as positive allosteric modulators for NMDA receptors, suggesting that this compound may also influence neurotransmitter systems .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-1-(5-Bromopyridin-2-yl)ethanamine dihydrochloride, and how can enantiomeric purity be ensured?

- Methodology : Opt for asymmetric synthesis using chiral auxiliaries or enantioselective catalysis. Purification via recrystallization (e.g., using ethanol/water mixtures) or chiral HPLC can resolve enantiomers. Validate purity using polarimetry or chiral stationary phase chromatography .

- Key Considerations : Monitor reaction conditions (temperature, solvent) to minimize racemization. Use NMR (¹H/¹³C) to confirm stereochemistry and bromine substitution patterns .

Q. How should researchers characterize the compound’s structural integrity and salt form?

- Methodology :

X-ray crystallography : Use SHELX software for structure refinement .

Spectroscopy : FT-IR for amine and HCl salt confirmation; ¹H/¹³C NMR for pyridine ring protons (δ 7.5–8.5 ppm) and ethanamine chain signals (δ 1.3–3.0 ppm) .

Elemental analysis : Confirm dihydrochloride stoichiometry via chloride ion titration .

Q. What safety protocols are critical when handling this compound?

- Guidelines :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods for weighing or reactions to prevent inhalation of fine particles .

- Waste disposal : Neutralize acidic residues before transferring to licensed waste facilities .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

- Approach :

DFT calculations : Use hybrid functionals (e.g., B3LYP) to model electron density on the pyridine ring and bromine’s leaving group potential .

Solvent effects : Simulate polar aprotic solvents (e.g., DMF) to assess activation barriers for SNAr mechanisms .

- Validation : Compare computational predictions with experimental kinetic data (e.g., reaction rates under varying conditions) .

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected peaks in HPLC or NMR)?

- Troubleshooting :

Impurity profiling : Use LC-MS to identify byproducts (e.g., dehalogenated or oxidized species) .

Dynamic effects : Variable-temperature NMR can detect conformational exchange broadening signals .

Cross-validation : Pair NMR with high-resolution mass spectrometry (HRMS) for molecular formula confirmation .

Q. What strategies are effective for analyzing trace impurities in bulk samples?

- Methods :

HPLC-UV/ELSD : Employ gradient elution (C18 column, 0.1% TFA in water/acetonitrile) to separate impurities like unreacted starting materials or diastereomers .

Reference standards : Compare retention times and spectra with certified impurities (e.g., EP/USP standards) .

Q. How to assess the compound’s stability under accelerated degradation conditions?

- Protocol :

Forced degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light. Monitor via HPLC for degradation products (e.g., deamination or hydrolysis) .

Kinetic modeling : Apply Arrhenius equations to extrapolate shelf-life under standard storage conditions .

Q. Ethical and Regulatory Considerations

Q. What are the regulatory requirements for documenting ecological impact data gaps?

- Compliance :

属性

IUPAC Name |

(1S)-1-(5-bromopyridin-2-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2.2ClH/c1-5(9)7-3-2-6(8)4-10-7;;/h2-5H,9H2,1H3;2*1H/t5-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOOAYJPBXRUXBZ-XRIGFGBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=C(C=C1)Br)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=NC=C(C=C1)Br)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrCl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。